

# Propargyl Methanesulfonate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

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## Compound of Interest

Compound Name: *Propargyl Methanesulfonate Ester*

Cat. No.: *B018381*

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## Introduction

Propargyl methanesulfonate, a versatile bifunctional reagent, holds significant importance in modern organic synthesis and medicinal chemistry. Its unique structure, incorporating both a reactive propargyl group and a good leaving group in the form of a mesylate, renders it a valuable tool for the introduction of the propargyl moiety into a wide array of molecules. This technical guide provides an in-depth overview of the chemical properties, reactivity, and common applications of propargyl methanesulfonate, with a particular focus on its utility in drug development and bioconjugation. Detailed experimental protocols and visualizations are included to facilitate its practical application in the laboratory.

## Chemical and Physical Properties

Propargyl methanesulfonate is a colorless to light orange or brown liquid under standard conditions.<sup>[1]</sup> Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

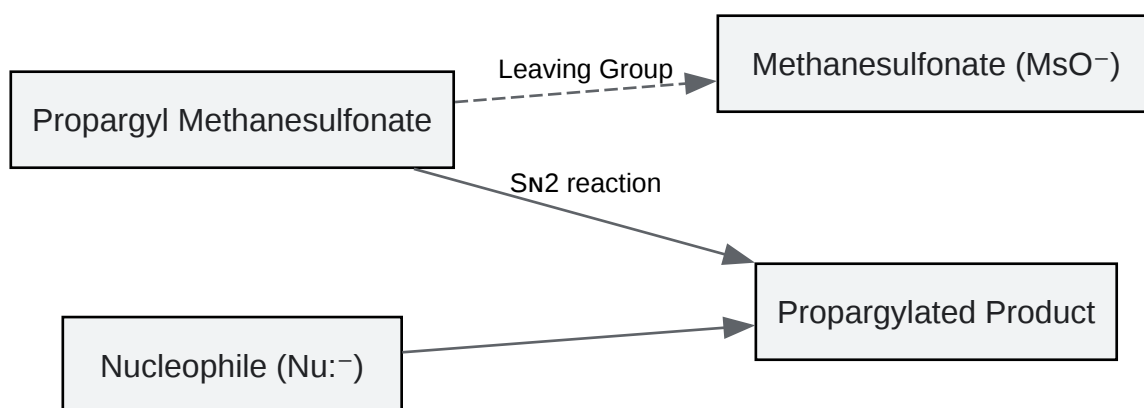
Property	Value	Reference(s)
CAS Number	16156-58-4	[2][3]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> O <sub>3</sub> S	[2][3][4]
Molecular Weight	134.15 g/mol	[2][4]
Melting Point	17-19 °C	[5][6]
Boiling Point	140 °C at 25 Torr; 167 °C (lit.)	[1][5][7]
Density	1.268 g/cm <sup>3</sup> (Predicted); 1.481 g/cm <sup>3</sup>	[7][8]
Flash Point	103 °C; >110 °C	[1][8]
Refractive Index	1.459	[8]
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol	[1][6]
Appearance	Colorless to Light Orange to Brown liquid/oil	[1][3]
Storage	2-8°C, Refrigerator, under inert atmosphere, hygroscopic	[1][2][6]

## Reactivity and Applications in Organic Synthesis

The reactivity of propargyl methanesulfonate is dominated by the presence of the terminal alkyne and the electrophilic carbon atom attached to the excellent mesylate leaving group. This dual functionality makes it a potent propargylating agent for a variety of nucleophiles.

### Nucleophilic Substitution Reactions

Propargyl methanesulfonate readily undergoes S<sub>N</sub>2 reactions with a wide range of nucleophiles, including amines, thiols, and azides. The mesylate group is readily displaced, leading to the formation of a new carbon-nucleophile bond and the introduction of the propargyl functionality.



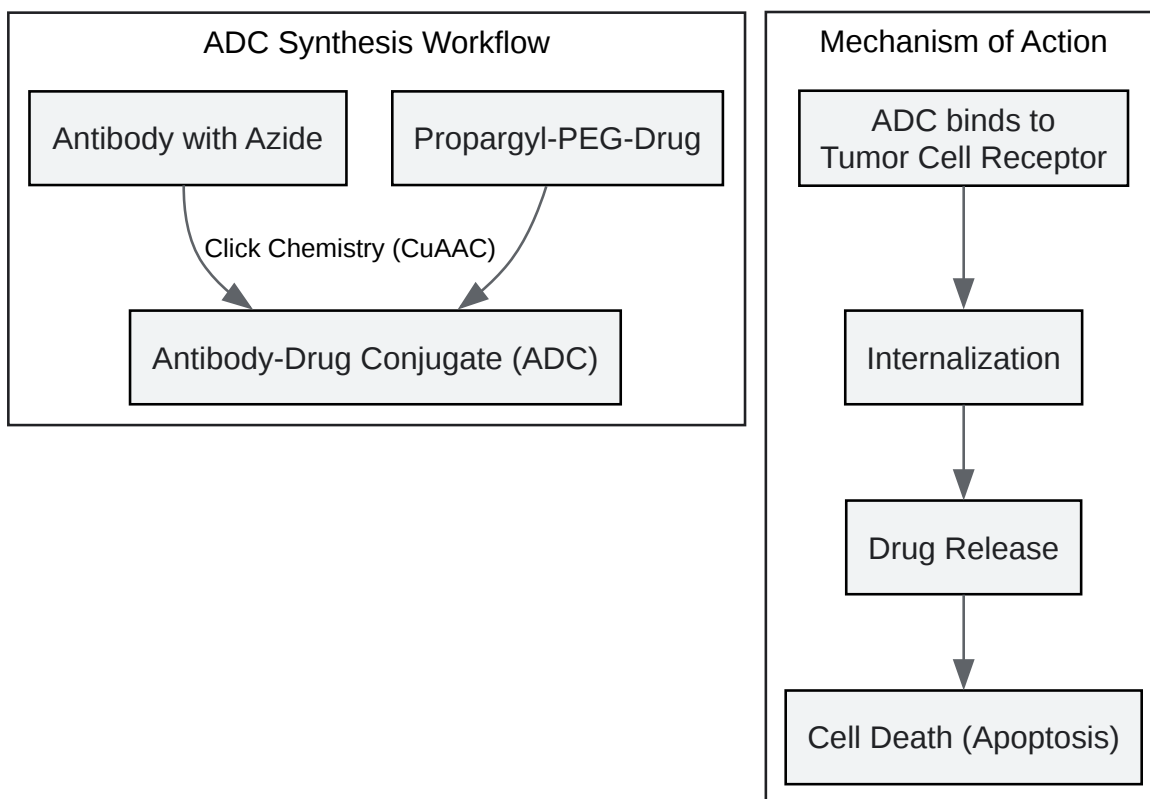
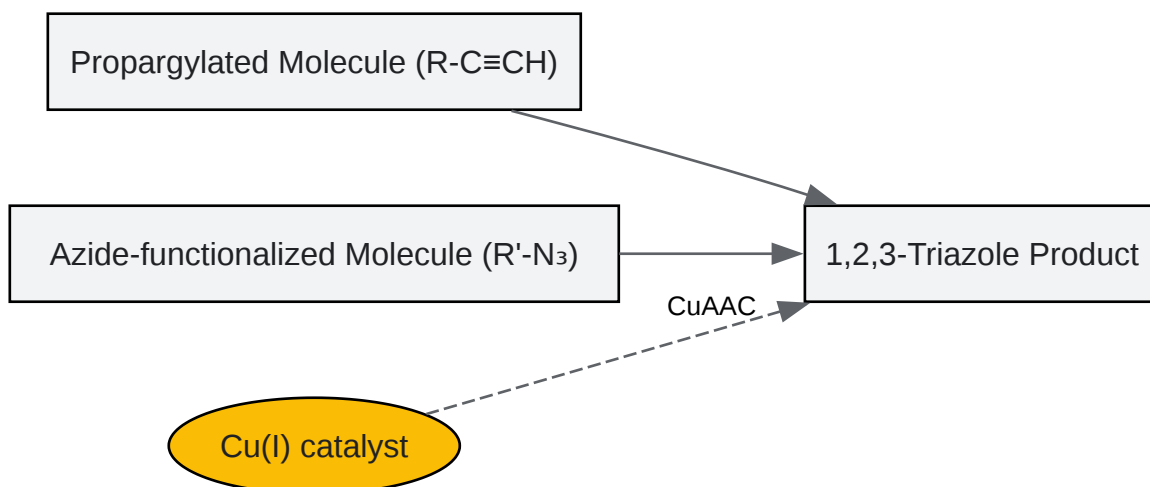
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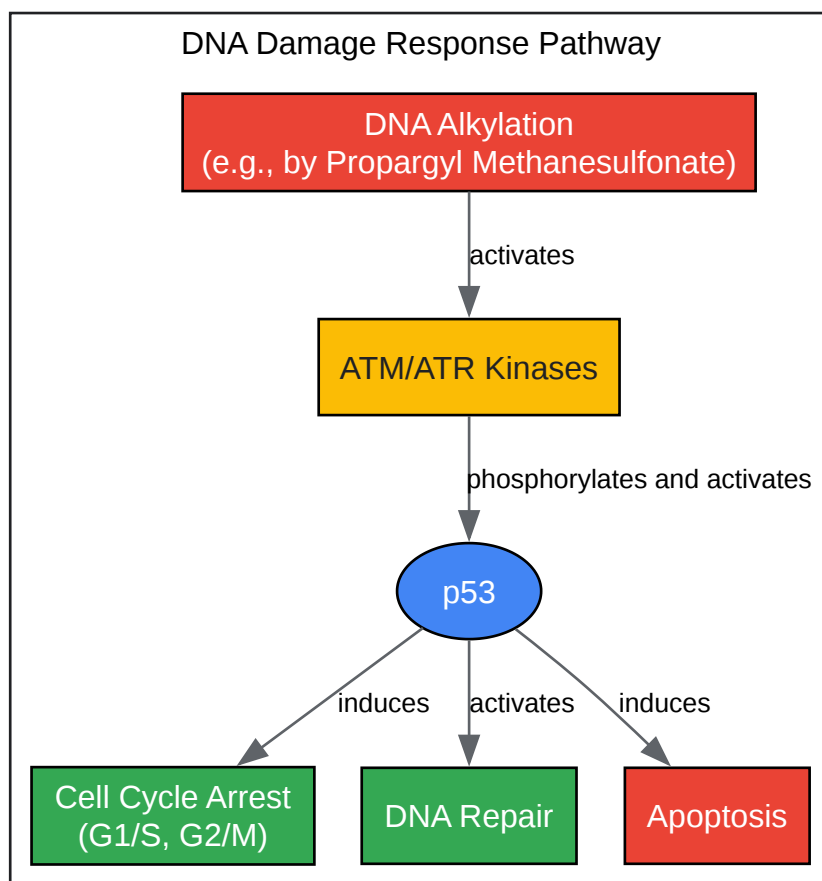
Caption: General scheme of nucleophilic substitution on propargyl methanesulfonate.

This reactivity is fundamental to its use in the synthesis of various important organic molecules. For instance, it is a key reagent in the synthesis of propargylamines, which are precursors to a variety of nitrogen-containing heterocycles and biologically active compounds.

## Click Chemistry

The terminal alkyne of propargyl methanesulfonate is a key functional group for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, linking the propargylated molecule to an azide-functionalized partner. This bioorthogonal reaction is widely employed in bioconjugation, materials science, and drug discovery.





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- To cite this document: BenchChem. [Propargyl Methanesulfonate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018381#propargyl-methanesulfonate-ester-chemical-properties-and-reactivity]

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